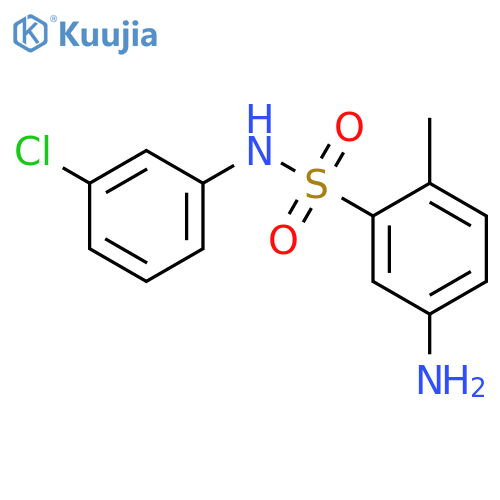

Cas no 326871-18-5 (5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide)

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-AMINO-N-(3-CHLORO-PHENYL)-2-METHYL-BENZENESULFONAMIDE

- MFCD02703353

- 5-amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide

- 5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide

- Z56783266

- AKOS000115632

- F87909

- SCHEMBL15647514

- J-516742

- CS-0218818

- SB82585

- 326871-18-5

- EN300-02124

- 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide

-

- MDL: MFCD02703353

- インチ: InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3

- InChIKey: RRGXVVNGZBFMBV-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC(=C2)Cl

計算された属性

- せいみつぶんしりょう: 296.0386265g/mol

- どういたいしつりょう: 296.0386265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 80.6Ų

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289488-250mg |

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 95% | 250mg |

¥2238.00 | 2024-08-02 | |

| TRC | A641063-50mg |

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 50mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1248513-5g |

5-AMINO-N-(3-CHLORO-PHENYL)-2-METHYL-BENZENESULFONAMIDE |

326871-18-5 | 97% | 5g |

$435 | 2024-06-06 | |

| TRC | A641063-500mg |

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 500mg |

$ 320.00 | 2022-06-07 | ||

| Enamine | EN010-3016-5g |

5-amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 96% | 5g |

$743.0 | 2023-10-28 | |

| Enamine | EN300-02124-5.0g |

5-amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 96% | 5g |

$743.0 | 2023-06-11 | |

| Aaron | AR00C7DY-1g |

5-AMINO-N-(3-CHLORO-PHENYL)-2-METHYL-BENZENESULFONAMIDE |

326871-18-5 | 97% | 1g |

$126.00 | 2025-01-24 | |

| Enamine | EN010-3016-1g |

5-amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 96% | 1g |

$256.0 | 2023-10-28 | |

| Enamine | EN010-3016-0.25g |

5-amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide |

326871-18-5 | 96% | 0.25g |

$92.0 | 2023-10-28 | |

| abcr | AB588180-1g |

5-Amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide; . |

326871-18-5 | 1g |

€265.20 | 2024-07-20 |

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide 関連文献

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamideに関する追加情報

Introduction to 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide (CAS No. 326871-18-5)

5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. With the CAS number 326871-18-5, this compound represents a promising candidate for further research and development, particularly in the context of drug discovery and therapeutic intervention. The molecular structure of this compound incorporates several key functional groups, including an amino group, a chlorophenyl moiety, and a sulfonamide substituent, which collectively contribute to its distinct chemical behavior and reactivity.

The sulfonamide group, in particular, is well-known for its versatility in medicinal chemistry. It serves as a crucial pharmacophore in numerous drugs, exhibiting a broad spectrum of biological activities. The presence of the sulfonamide moiety in 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide suggests that this compound may possess inhibitory properties against various enzymatic targets, making it a valuable scaffold for developing novel therapeutic agents. Furthermore, the chlorophenyl group introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets, enhancing its potential as a drug candidate.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide with greater accuracy. These computational methods leverage large datasets of experimentally determined bioactivities to identify potential hits that can be further optimized. The structural features of this compound make it an attractive candidate for virtual screening campaigns aimed at identifying new drugs against emerging therapeutic targets. For instance, studies have shown that sulfonamides can interact with bacterial enzymes involved in metabolic pathways, making them effective against resistant strains of pathogens.

In addition to its potential antimicrobial applications, 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide may also exhibit anti-inflammatory or anticancer properties. The sulfonamide group has been extensively studied for its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. Moreover, the chlorophenyl moiety has been implicated in the development of anticancer agents due to its ability to disrupt DNA replication and cell cycle progression in cancer cells. These findings highlight the multifaceted therapeutic potential of this compound and underscore the need for further investigation.

The synthesis of 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to enhance the efficiency of these processes. The use of palladium catalysts, for example, has enabled the formation of carbon-carbon bonds under mild conditions, reducing the need for harsh reagents and improving overall sustainability.

One of the most significant challenges in pharmaceutical development is optimizing drug candidates for oral bioavailability while minimizing side effects. The physicochemical properties of 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide, such as solubility and permeability, play a critical role in determining its pharmacokinetic profile. Researchers are employing innovative strategies to enhance these properties through structural modifications. For instance, prodrug formulations have been explored as a means to improve solubility and absorption while maintaining efficacy.

The growing threat of antibiotic resistance has spurred interest in developing novel antimicrobial agents with unique mechanisms of action. 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide represents a promising lead compound that could address this challenge by targeting unexplored pathways in bacterial metabolism. Preliminary studies have demonstrated its ability to inhibit key enzymes involved in bacterial energy production, suggesting potential efficacy against multidrug-resistant strains.

Another area of interest is the development of targeted therapies for cancer treatment. The ability of sulfonamides to interact with specific enzymatic targets has made them valuable tools in oncology research. By modulating critical signaling pathways involved in cell proliferation and survival, compounds like 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide could offer new treatment options for patients with refractory cancers. Combination therapies involving multiple drug candidates have also shown promise in preclinical studies, further highlighting the importance of exploring diverse chemical scaffolds.

The role of computational methods in drug discovery cannot be overstated. Advanced algorithms and machine learning models are being used to predict the bioactivity of compounds like 5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide with unprecedented accuracy. These tools enable researchers to prioritize promising candidates for experimental validation based on their predicted pharmacokinetic profiles and target interactions. Such innovations are accelerating the pace of drug development by reducing reliance on traditional trial-and-error approaches.

In conclusion,5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide (CAS No. 326871-18-5) is a structurally intriguing compound with significant therapeutic potential across multiple disease areas. Its unique combination of functional groups makes it an attractive scaffold for developing novel drugs with improved efficacy and reduced side effects. As research continues to uncover new applications for this compound,5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide is poised to play a vital role in addressing some of the most pressing challenges in modern medicine.

326871-18-5 (5-Amino-N-(3-chlorophenyl)-2-methylbenzene-1-sulfonamide) 関連製品

- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)

- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)

- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))

- 1214325-43-5(Methyl 3-nitro-5-(pyridin-3-yl)benzoate)

- 2172098-07-4(5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde)

- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 2227762-85-6((2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol)

- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)